1,2,5-Oxadiazol-3-amine, 4,4'-[5,5'-bi-1,2,4-oxadiazole]-3,3'-diylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Oxadiazol-3-amine, 4,4’-[5,5’-bi-1,2,4-oxadiazole]-3,3’-diylbis- is a heterocyclic compound that belongs to the family of oxadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The unique structure of oxadiazoles makes them of significant interest in various fields, including material science, medicinal chemistry, and high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Oxadiazol-3-amine, 4,4’-[5,5’-bi-1,2,4-oxadiazole]-3,3’-diylbis- can be achieved through several methods. One common approach involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene. This reaction is carried out at low temperatures (0–5°C) to yield the desired compound . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazol-3-amine, 4,4’-[5,5’-bi-1,2,4-oxadiazole]-3,3’-diylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized oxadiazoles .
Scientific Research Applications
1,2,5-Oxadiazol-3-amine, 4,4’-[5,5’-bi-1,2,4-oxadiazole]-3,3’-diylbis- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,5-Oxadiazol-3-amine, 4,4’-[5,5’-bi-1,2,4-oxadiazole]-3,3’-diylbis- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with receptor sites, leading to the modulation of biological activities. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole
- 3-Amino-4-azido-1,2,5-oxadiazole
- 3-(4-Nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine
Uniqueness
1,2,5-Oxadiazol-3-amine, 4,4’-[5,5’-bi-1,2,4-oxadiazole]-3,3’-diylbis- stands out due to its unique combination of structural features, which confer high thermal stability, favorable oxygen balance, and the ability to form various derivatives through chemical modifications. These properties make it a versatile compound with broad applications in different fields .
Properties
Molecular Formula |
C8H4N10O4 |
---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
4-[5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H4N10O4/c9-3-1(13-21-15-3)5-11-7(19-17-5)8-12-6(18-20-8)2-4(10)16-22-14-2/h(H2,9,15)(H2,10,16) |
InChI Key |
BJDHGJBQNSNBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1N)C2=NOC(=N2)C3=NC(=NO3)C4=NON=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.